Veliparib, chemically known as (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. [ [] ] PARP enzymes play a critical role in various cellular processes, notably DNA damage repair, making them attractive targets for cancer therapy. [ [] ] Veliparib is classified as a PARP inhibitor and is widely studied for its potential to enhance the efficacy of chemotherapy and as a single agent in cancers with specific DNA repair deficiencies. [ [], [], [], [] ]
Veliparib is classified as a small molecule drug and falls under the category of PARP inhibitors. It was developed by Abbott Laboratories and has been primarily investigated for its use in treating various cancers, including breast, ovarian, and lung cancers. The compound's ability to sensitize cancer cells to DNA-damaging agents makes it a valuable candidate for combination therapies in oncology.
The synthesis of veliparib involves multiple steps that can be optimized for yield and purity. Recent studies have focused on developing prodrugs of veliparib, which are designed to improve pharmacokinetics and target delivery. Key methods include:
The molecular structure of veliparib can be characterized by its core thieno[3,4-d]imidazole-4-carboxamide framework. Key features include:
Veliparib undergoes various chemical reactions during its synthesis and biological activity:
Veliparib exerts its therapeutic effects primarily through the inhibition of PARP enzymes, which play a pivotal role in repairing single-strand breaks in DNA. The mechanism involves:
In preclinical models, veliparib has been shown to enhance the cytotoxic effects of radiation therapy by increasing γH2AX foci formation—an indicator of DNA damage—thereby confirming its role in amplifying cellular responses to DNA damage .
Veliparib possesses several notable physical and chemical properties:
Veliparib has several scientific applications, particularly in oncology:
Veliparib (2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide) is a potent small-molecule inhibitor targeting poly(ADP-ribose) polymerase enzymes PARP-1 and PARP-2. These enzymes function as DNA damage sensors and facilitate DNA repair through poly(ADP-ribosyl)ation (PARylation), a post-translational modification that recruits repair proteins to sites of DNA damage. Veliparib competitively inhibits the NAD+ binding site within the catalytic domain of PARP-1/2, with inhibitory constants (K~i~) of 5.2 nM and 2.9 nM, respectively [1]. This inhibition prevents the formation of branched PAR chains, thereby disrupting the recruitment of critical repair factors like XRCC1 to DNA single-strand breaks (SSBs) [3] [9]. Unlike other PARP inhibitors, veliparib exhibits high selectivity for PARP-1/2 over other receptors and ion channels at pharmacologically relevant concentrations, minimizing off-target effects [1].
Pharmacokinetic studies demonstrate that veliparib achieves peak plasma concentrations of approximately 0.45 µM within 0.5–1.5 hours after a single 50 mg oral dose, with significant PARP inhibition observed in tumor tissue and peripheral blood mononuclear cells within 3–6 hours [1]. Its pharmacokinetic profile follows a one-compartment model with first-order absorption and elimination, with primary renal excretion (approximately 87%) and minor hepatic metabolism (13%) via CYP2D6 to the less active metabolite M8 [1] [4].
Table 1: Comparative PARP Inhibitory Constants (K~i~) of Veliparib [1] [2]
PARP Enzyme | Veliparib K~i~ (nmol/L) | Primary Function in DNA Repair |
---|---|---|
PARP-1 | 5.2 | SSB repair, BER pathway activation |
PARP-2 | 2.9 | SSB repair, functional overlap with PARP-1 |
Veliparib induces synthetic lethality in cancer cells with deficiencies in homologous recombination (HR) repair, particularly those harboring BRCA1/2 mutations. This concept exploits the dual impairment of DNA repair pathways: Veliparib-induced BER impairment prevents SSB repair, leading to replication fork collapse and double-strand breaks (DSBs). In HR-proficient cells, these DSBs are repaired via BRCA-mediated homologous recombination. However, in HR-deficient cells, the accumulation of DSBs becomes lethal [1] [2] [10]. Preclinical studies demonstrate that veliparib selectively kills BRCA-mutated tumor cells while sparing normal cells with functional HR, establishing the foundation for its therapeutic application in cancers exhibiting "BRCAness" – phenotypes sharing HR defects beyond germline BRCA mutations (e.g., ATM/ATR deficiencies, PTEN mutations, or Fanconi anemia pathway defects) [1] [4] [6].
This synthetic lethality extends beyond BRCA-mutated tumors. Veliparib shows significant activity in PTEN-deficient glioblastoma models, where PTEN loss impairs HR capacity, and in tumors with somatic HR gene mutations prevalent in high-grade serous ovarian cancer (HGSOC), pancreatic cancer, and advanced prostate cancer [1] [2] [6]. The magnitude of synthetic lethality correlates with the degree of HR dysfunction, making veliparib a rational therapeutic strategy for diverse HR-deficient malignancies.
A critical mechanism differentiating PARP inhibitors is their capacity for PARP trapping – the stabilization of PARP-DNA complexes at damage sites, creating physical barriers to replication and transcription. This mechanism is distinct from catalytic inhibition and contributes significantly to cytotoxicity. Murai et al. demonstrated that veliparib is markedly less efficient at PARP trapping compared to other clinical PARP inhibitors like olaparib, niraparib, and talazoparib [1] [2] [4]. Talazoparib exhibits the strongest PARP trapping activity (approximately 100-fold greater than niraparib), followed by olaparib and rucaparib, with veliparib showing the weakest effect [2] [10].
This differential trapping efficiency has profound implications for therapeutic strategies:
Table 2: Comparative PARP Trapping Efficiency of Clinical PARP Inhibitors [1] [2] [4]
PARP Inhibitor | Relative PARP Trapping Efficiency | Primary Cytotoxicity Mechanism in Combinations |
---|---|---|
Talazoparib | ++++ (Highest) | Trapping dominant |
Niraparib | +++ | Trapping dominant |
Olaparib | ++ | Trapping & Catalytic Inhibition |
Rucaparib | ++ | Trapping & Catalytic Inhibition |
Veliparib | + (Lowest) | Catalytic Inhibition |
Veliparib significantly disrupts the base excision repair (BER) pathway, the primary mechanism for repairing SSBs, particularly those induced by oxidative stress or alkylating agents. By inhibiting PARP-1/2 catalytic activity, veliparib prevents the autoPARylation-dependent recruitment of XRCC1 and other core BER components (e.g., DNA polymerase β, DNA ligase III) to SSB sites [1] [3] [9]. This leads to the persistence of SSBs, which can convert into toxic double-strand breaks (DSBs) during DNA replication. Consequently, veliparib potently sensitizes tumor cells to DNA-damaging agents that generate lesions primarily repaired by BER, such as temozolomide (TMZ), methylating agents, and ionizing radiation (IR) [1] [5] [8].
Beyond BER suppression, veliparib modulates double-strand break repair pathways. While not directly inhibiting homologous recombination (HR), its synthetic lethality effect is amplified in HR-deficient backgrounds. Furthermore, veliparib can influence non-homologous end joining (NHEJ), particularly in the context of combined therapies:
Table 3: Veliparib Modulation of DNA Repair Pathways and Therapeutic Implications [1] [3] [5]
DNA Repair Pathway | Effect of Veliparib | Therapeutic Combination Strategy | Key Preclinical/Clinical Evidence |
---|---|---|---|
Base Excision Repair (BER) | Potent inhibition via PARP-1/2 catalytic block | Alkylating agents (Temozolomide, Dacarbazine) | Enhanced cytotoxicity in glioma, melanoma, lung cancer; efficacy independent of MGMT status |
Homologous Recombination (HR) | Synthetic lethality in HR-deficient cells | Platinum agents (Cisplatin, Carboplatin) | Selective killing in BRCA1/2 mutant or "BRCAness" models (e.g., PTEN loss, FA defects) |
Non-Homologous End Joining (NHEJ) | Indirect modulation via impaired SSB repair & synthetic lethality | Ionizing Radiation, Topoisomerase II inhibitors | Radiosensitization in medulloblastoma, glioblastoma; increased γH2AX foci & comet tail moment |
Alternative End Joining (alt-EJ) | Potential upregulation (inferred) | Agents causing replication stress | Increased genomic instability in HR-deficient backgrounds |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7